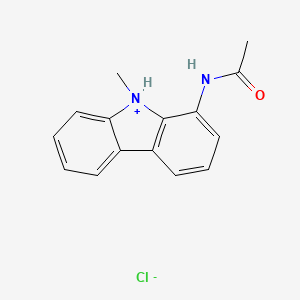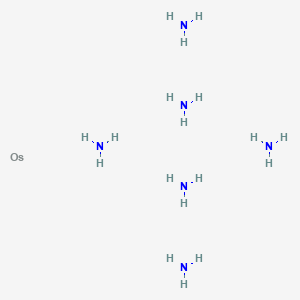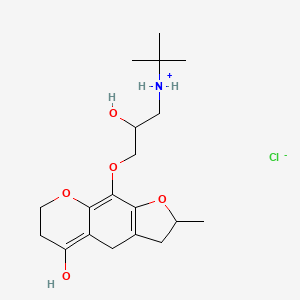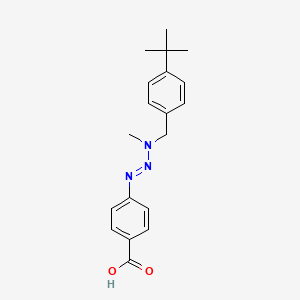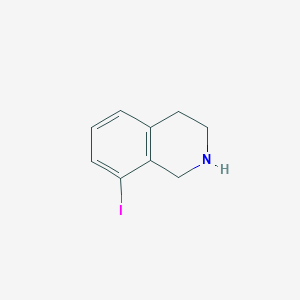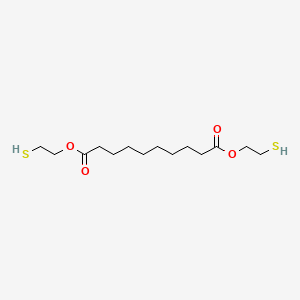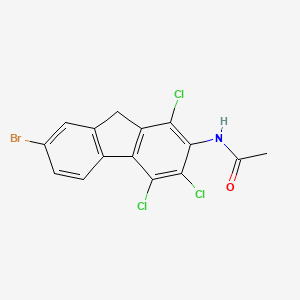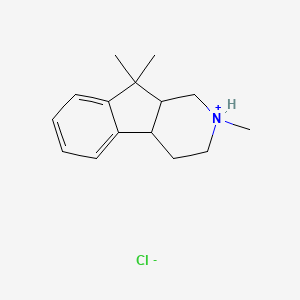![molecular formula C14H17N3O B13767195 Acetamide, N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]- CAS No. 68877-64-5](/img/structure/B13767195.png)
Acetamide, N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]- is a complex organic compound with a variety of applications in scientific research and industry This compound is characterized by its unique structure, which includes an acetamide group attached to a phenyl ring substituted with a cyanoethyl and propenylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]- typically involves multi-step organic reactions. One common method includes the reaction of 3-nitroacetophenone with ethyl cyanoacetate in the presence of a base to form an intermediate compound. This intermediate is then reduced to form the corresponding amine, which is subsequently acylated with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acetamides or phenyl derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-
- Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-
Uniqueness
Acetamide, N-[3-[(2-cyanoethyl)-2-propenylamino]phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.
Propiedades
Número CAS |
68877-64-5 |
|---|---|
Fórmula molecular |
C14H17N3O |
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
N-[3-[2-cyanoethyl(prop-2-enyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C14H17N3O/c1-3-9-17(10-5-8-15)14-7-4-6-13(11-14)16-12(2)18/h3-4,6-7,11H,1,5,9-10H2,2H3,(H,16,18) |
Clave InChI |
LNLGQJSEGISOOY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)N(CCC#N)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


